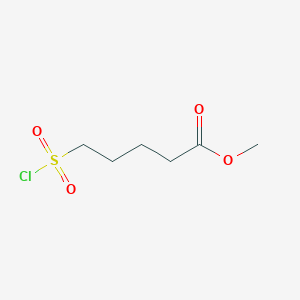

Methyl 5-(Chlorosulfonyl)pentanoate

Description

Methyl 5-(Chlorosulfonyl)pentanoate is an organic compound with the molecular formula C6H11ClO4S and a molecular weight of 214.67 g/mol . It is a useful research chemical and is often used as a building block in organic synthesis. The compound is characterized by the presence of a chlorosulfonyl group attached to a pentanoate ester, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name |

methyl 5-chlorosulfonylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECLVGBBQICKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408058-14-9 | |

| Record name | methyl 5-(chlorosulfonyl)pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(Chlorosulfonyl)pentanoate can be synthesized through a multi-step process involving the chlorosulfon

Biological Activity

Methyl 5-(Chlorosulfonyl)pentanoate is a sulfonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its chlorosulfonyl group attached to a pentanoate backbone. The presence of the sulfonyl moiety is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its cytotoxic effects and potential as an inhibitor in specific biochemical pathways.

Cytotoxicity Studies

Research indicates that compounds with sulfonyl groups often exhibit cytotoxic properties. In the case of this compound, studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that similar sulfonyl compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, suggesting a potential role for this compound as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with key cellular pathways. Research on related compounds indicates that sulfonyl groups can modulate kinase activity, which is crucial in cell cycle regulation and apoptosis .

Case Study 1: Inhibition of Protein Kinases

One notable study investigated the effects of various sulfonyl compounds on protein kinases involved in cancer progression. This compound was included in the screening process and showed promising results as an inhibitor of specific kinases related to tumor growth. The study highlighted the compound's potential to disrupt signaling pathways critical for cancer cell survival .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the chlorosulfonyl group could enhance or diminish the biological activity of similar compounds. This suggests that further chemical optimization of this compound could lead to more potent derivatives with improved efficacy against cancer cells .

Data Tables

| Compound | Cytotoxicity (IC50 µM) | Target Kinase | Effect |

|---|---|---|---|

| This compound | TBD | PLK1 | Inhibition |

| Related Sulfonamide Compound | 10 | PLK2 | Apoptosis Induction |

| Another Sulfonamide | 25 | AKT | Cell Cycle Arrest |

Table 1: Comparative cytotoxicity data for this compound and related compounds.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)pentanoate (CAS: 1408058-14-9) is a chemical compound with the molecular formula C6H11ClO4S . It is a colorless liquid that is soluble in hexane and insoluble in water, with a boiling point between 190-195°C .

Applications

- Eluant for Amine Purification this compound can be used as an eluant for purification of amines .

- Intermediate in Synthesis: It can be used to obtain methyl 5-(N-(2-chloroethyl)aminosulfonyl)pentanoate, which has a good inhibitory activity against IDH1 enzyme .

- Preparation: The reagent can be prepared by refluxing the chloride with methyl 5-chloropentanoate in organic solvents such as chloroform or dichloromethane . The filtrate is then evaporated to dryness under vacuum to yield the product .

- Cosmetics: Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .

- Norovirus Inhibitors: Chlorosulfonyl isocyanate can be added dropwise to tert-butanol kept in an ice bath and the resulting mixture can be stirred with an appropriate amino acid hydrochloride in the presence of triethylamine, yielding compounds that can be used as potent norovirus inhibitors .

Safety and Hazards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.